Cas no 1013-68-9 (2,4-Thiazolidinedione,3-(3-chlorophenyl)-)
2,4-Thiazolidinedione,3-(3-chlorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Thiazolidinedione,3-(3-chlorophenyl)-
- 3-(3-chloro-phenyl)-thiazolidine-2,4-dione
- 3-(3-Chlor-phenyl)-thiazolidin-2,4-dion
- AC1L83B1
- NSC270115
- STL374179
- 3-(3-Chlorophenyl)thiazolidine-2,4-dione
- MFCD01161992
- 3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione
- CS-0034920
- AKOS000369847
- NSC-270115
- NSC 270115
- DTXSID90313439
- 2,4-Thiazolidinedione, 3-(3-chlorophenyl)-
- 11L-537S
- 3-(3-chlorophenyl)-1,3-thiazolane-2,4-dione
- 1013-68-9
-
- MDL: MFCD01161992
- Inchi: 1S/C9H6ClNO2S/c10-6-2-1-3-7(4-6)11-8(12)5-14-9(11)13/h1-4H,5H2
- InChI Key: ZUKHMYVMHSQCEL-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)N1C(=O)SCC1=O
Computed Properties
- Exact Mass: 226.98088
- Monoisotopic Mass: 226.9807773g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 62.7Ų
Experimental Properties
- PSA: 37.38
2,4-Thiazolidinedione,3-(3-chlorophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB340440-100 mg |
3-(3-Chlorophenyl)-1,3-thiazolane-2,4-dione; . |
1013-68-9 | 100mg |
€208.80 | 2023-04-26 | ||
| Chemenu | CM554795-1g |
3-(3-Chlorophenyl)thiazolidine-2,4-dione |
1013-68-9 | 95%+ | 1g |
$403 | 2023-01-13 | |
| abcr | AB340440-100mg |
3-(3-Chlorophenyl)-1,3-thiazolane-2,4-dione; . |
1013-68-9 | 100mg |
€283.50 | 2025-04-22 | ||
| Ambeed | A886159-1g |
3-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione |
1013-68-9 | 90% | 1g |
$350.0 | 2024-04-26 |
2,4-Thiazolidinedione,3-(3-chlorophenyl)- Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Andrew P. Abbott,Robert C. Harris,Karl S. Ryder,I-Wen Sun Phys. Chem. Chem. Phys., 2014,16, 14675-14681
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 2,4-Thiazolidinedione,3-(3-chlorophenyl)-
Recent Advances in the Study of 2,4-Thiazolidinedione,3-(3-chlorophenyl)- (CAS: 1013-68-9) in Chemical Biology and Pharmaceutical Research
The compound 2,4-Thiazolidinedione,3-(3-chlorophenyl)- (CAS: 1013-68-9) has garnered significant attention in recent years due to its potential therapeutic applications, particularly in the fields of metabolic disorders and cancer research. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential clinical applications. The discussion is based on peer-reviewed studies published within the last five years, ensuring the relevance and accuracy of the information presented.
Recent studies have highlighted the role of 2,4-Thiazolidinedione,3-(3-chlorophenyl)- as a modulator of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. PPARγ agonists are known for their insulin-sensitizing effects, making this compound a candidate for the treatment of type 2 diabetes. A 2022 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit improved binding affinity to PPARγ compared to traditional thiazolidinediones, with reduced side effects such as weight gain and cardiovascular risks.
In addition to its metabolic effects, 2,4-Thiazolidinedione,3-(3-chlorophenyl)- has shown promise in oncology research. A 2023 study in Cancer Research revealed that this compound inhibits the proliferation of certain cancer cell lines, including breast and colon cancer, by inducing apoptosis and cell cycle arrest. The mechanism involves the downregulation of key oncogenic pathways, such as the PI3K/Akt/mTOR signaling cascade. These findings suggest potential applications in targeted cancer therapy, although further in vivo studies are needed to validate these effects.
The synthesis and optimization of 2,4-Thiazolidinedione,3-(3-chlorophenyl)- derivatives have also been a focus of recent research. A 2021 paper in Organic & Biomolecular Chemistry described a novel synthetic route that improves yield and purity while reducing environmental impact. This advancement is critical for scaling up production for preclinical and clinical trials. Additionally, computational modeling studies have provided insights into the structure-activity relationships (SAR) of this compound, enabling the design of more potent and selective analogs.
Despite these promising developments, challenges remain in the clinical translation of 2,4-Thiazolidinedione,3-(3-chlorophenyl)-. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Recent pharmacokinetic studies, including a 2023 publication in Drug Metabolism and Disposition, have begun to explore these aspects, offering strategies to enhance the compound's therapeutic index. For instance, formulation techniques such as nanoparticle encapsulation have shown potential in improving oral bioavailability.
In conclusion, 2,4-Thiazolidinedione,3-(3-chlorophenyl)- (CAS: 1013-68-9) represents a versatile scaffold with applications in metabolic and oncological research. Recent studies have expanded our understanding of its mechanisms of action, optimized its synthesis, and explored its therapeutic potential. However, further research is needed to overcome existing limitations and fully realize its clinical benefits. This briefing underscores the importance of continued investment in this area to unlock its full potential in drug development.
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